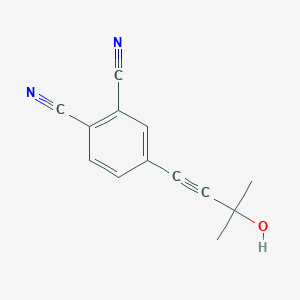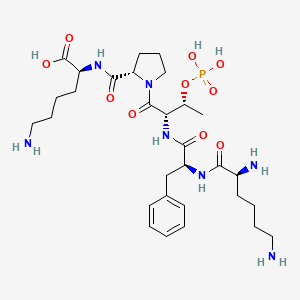![molecular formula C20H19N7O2S B12571042 N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea CAS No. 183484-03-9](/img/structure/B12571042.png)
N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with two acetylanilino groups and a thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 2-acetylaniline in the presence of a base such as sodium hydroxide. This reaction results in the formation of 4,6-bis(2-acetylanilino)-1,3,5-triazine, which is then reacted with thiourea to yield the final product. The reaction conditions generally include refluxing the mixture in an appropriate solvent such as ethanol or methanol for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea undergoes various types of chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The acetylanilino groups can be reduced to form corresponding amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted triazine derivatives.
Aplicaciones Científicas De Investigación
N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea involves its interaction with specific molecular targets. The thiourea moiety is known to form strong hydrogen bonds with various biological molecules, which can inhibit the activity of certain enzymes. The triazine ring and acetylanilino groups contribute to the compound’s ability to interact with cellular pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-{[4,6-Bis(isopropylamino)-1,3,5-triazin-2-yl]carbamoyl}acetamide
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- N-{4,6-bis[2-(het)arylvinyl]pyrimidin-2-yl}-substituted polycyclic aromatic imides
Uniqueness
N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetylanilino and thiourea groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
183484-03-9 |
|---|---|
Fórmula molecular |
C20H19N7O2S |
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
[4,6-bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea |
InChI |
InChI=1S/C20H19N7O2S/c1-11(28)13-7-3-5-9-15(13)22-18-25-19(27-20(26-18)24-17(21)30)23-16-10-6-4-8-14(16)12(2)29/h3-10H,1-2H3,(H5,21,22,23,24,25,26,27,30) |
Clave InChI |
QINVAHCVGBPGHS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC=C1NC2=NC(=NC(=N2)NC(=S)N)NC3=CC=CC=C3C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12571036.png)



